1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole 1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2549054-51-3
VCID: VC11835155
InChI: InChI=1S/C18H19N5OS/c1-21-16-5-3-2-4-14(16)20-18(21)23-8-12-6-22(7-13(12)9-23)17(24)15-10-25-11-19-15/h2-5,10-13H,6-9H2,1H3
SMILES: CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

CAS No.: 2549054-51-3

Cat. No.: VC11835155

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole - 2549054-51-3

Specification

CAS No. 2549054-51-3
Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name [2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone
Standard InChI InChI=1S/C18H19N5OS/c1-21-16-5-3-2-4-14(16)20-18(21)23-8-12-6-22(7-13(12)9-23)17(24)15-10-25-11-19-15/h2-5,10-13H,6-9H2,1H3
Standard InChI Key BSIVPXOKYOKWPX-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5
Canonical SMILES CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A 1H-1,3-benzodiazole (benzimidazole) core, known for its aromatic stability and role in drug discovery.

  • An octahydropyrrolo[3,4-c]pyrrol moiety, a bicyclic amine system contributing to conformational rigidity.

  • A 1,3-thiazole-4-carbonyl group, a sulfur-containing heterocycle linked via a ketone bridge.

The benzodiazole nucleus is substituted at the 1-position with a methyl group and at the 2-position with the octahydropyrrolo-pyrrol-thiazole ensemble, creating a sterically congested framework.

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₉N₅OS.

  • Molecular Weight: 353.4 g/mol.

  • IUPAC Name: [2-(1-Methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2549054-51-3
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential coupling of pre-formed heterocyclic modules:

  • Thiazole Ring Preparation: 1,3-Thiazole-4-carboxylic acid is activated as an acyl chloride (e.g., using thionyl chloride) for subsequent nucleophilic acyl substitution.

  • Octahydropyrrolo[3,4-c]pyrrol Synthesis: Achieved via cyclization of appropriately substituted pyrrolidine precursors under basic conditions.

  • Benzodiazole Functionalization: Methylation at the 1-position of benzimidazole using methyl iodide in the presence of a base.

Critical parameters include temperature control (±2°C), solvent selection (e.g., dichloromethane for acylation), and catalyst use (e.g., DMAP for coupling reactions).

Yield Optimization

  • Coupling Step: Reported yields range from 45–60% due to steric hindrance at the octahydropyrrolo-pyrrol nitrogen.

  • Purification: Chromatography on silica gel with ethyl acetate/hexane gradients improves purity to >95%.

Hypothesized Biological Activities

Mechanism of Action

While empirical data on this specific compound remains limited, structural analogs suggest potential interactions with:

  • Kinase Enzymes: The thiazole carbonyl group may chelate ATP-binding site magnesium ions.

  • GPCR Targets: The octahydropyrrolo-pyrrol system could mimic neurotransmitter scaffolds.

Table 2: Analogous Compounds and Activities

CompoundTargetActivity (IC₅₀)
1-Methyl-2-(thiazole-5-carbonyl)benzodiazoleEGFR kinase12 nM
Octahydropyrrolo-pyrrol-thiophene5-HT₃ receptor180 nM

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky substituents reduce coupling efficiency; microwave-assisted synthesis could mitigate this.

  • Solubility: Low aqueous solubility necessitates prodrug strategies for pharmaceutical use.

Research Priorities

  • In Vivo Toxicity Studies: Required to assess therapeutic potential.

  • Crystallographic Analysis: To resolve 3D conformation and binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator